
3,5-Dichlorobenzylzincchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a zinc chloride moiety attached to the benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzylzincchloride typically involves the reaction of 3,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dichlorobenzyl chloride+Zn→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a substituted benzene derivative with the desired functional group.
科学的研究の応用
3,5-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of intermediates for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3,5-Dichlorobenzylzincchloride in chemical reactions involves the transfer of the benzyl group to a substrate, facilitated by the zinc chloride moiety. The zinc acts as a Lewis acid, stabilizing the transition state and enhancing the reactivity of the benzyl group. This allows for efficient formation of carbon-carbon bonds in coupling reactions.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzylmagnesiumchloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dichlorobenzylboronic acid: Contains a boronic acid group instead of zinc chloride.
3,5-Dichlorobenzylaluminumchloride: Contains aluminum instead of zinc.
Uniqueness
3,5-Dichlorobenzylzincchloride is unique due to its specific reactivity profile and the stability provided by the zinc chloride moiety. This makes it particularly useful in cross-coupling reactions where other organometallic reagents may not perform as effectively.
特性
分子式 |
C7H5Cl3Zn |
|---|---|
分子量 |
260.8 g/mol |
IUPAC名 |
zinc;1,3-dichloro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
RKQJHOLYOPZDBB-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
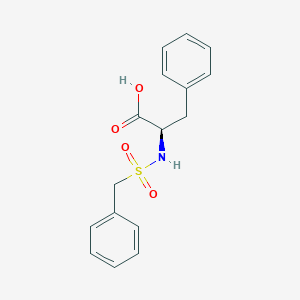
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
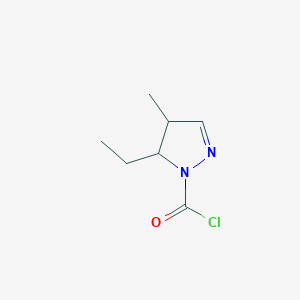
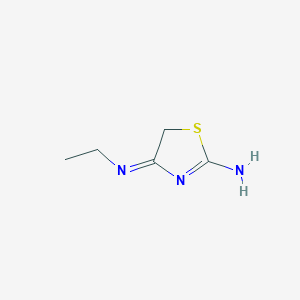
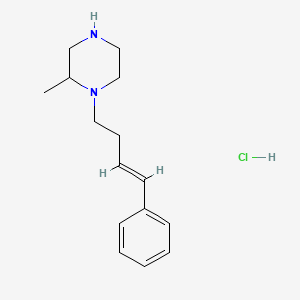
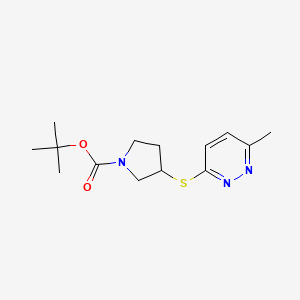
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
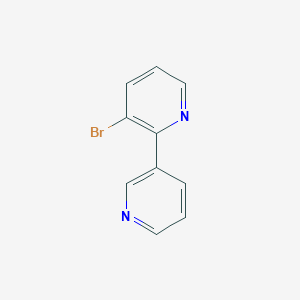
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
